![molecular formula C7H5N5 B1288555 4-azido-1H-pyrrolo[2,3-b]pyridine CAS No. 361370-27-6](/img/structure/B1288555.png)

4-azido-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“4-azido-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Synthesis Analysis

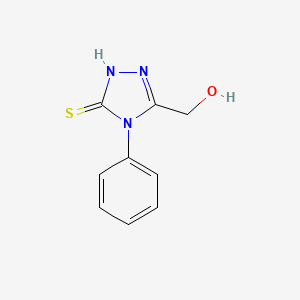

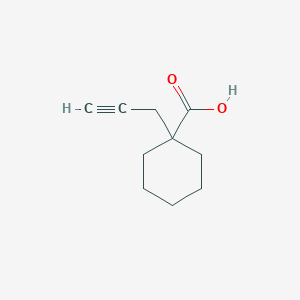

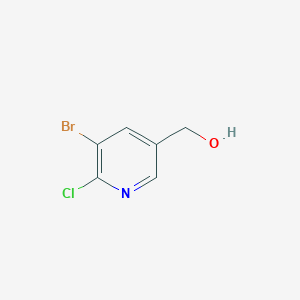

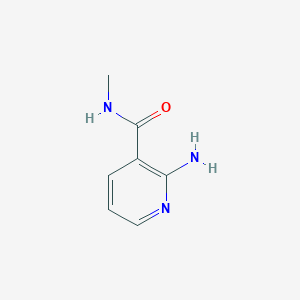

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine includes a pyrrole and a pyridine ring . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and can vary based on the specific derivative and reaction conditions . For instance, compound 4h exhibited potent FGFR inhibitory activity, indicating its potential use in cancer therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary. For instance, one derivative was reported to yield 71% as a yellow solid with a melting point of 287–288 °C .Applications De Recherche Scientifique

Drug Discovery and Development

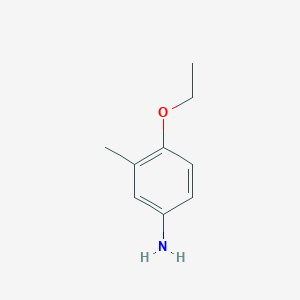

4-Azido-7-azaindole: is a valuable scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. It’s used in the design of kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases . The azaindole core can mimic ATP, binding to the ATP pocket of kinases and modulating their activity.

Organic Synthesis

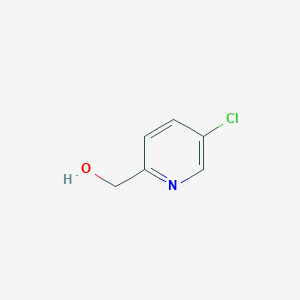

This compound serves as a versatile intermediate in organic synthesis. Its azido group is a precursor to amines, which are fundamental in building complex molecules. The azaindole ring can undergo various reactions, including Suzuki-Miyaura cross-coupling, to yield a wide array of derivatives with potential biological activities .

Mécanisme D'action

Target of Action

The primary target of 4-Azido-7-azaindole is the Tyrosine Protein Kinase SRC . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

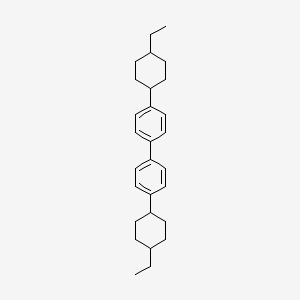

4-Azido-7-azaindole, being an adenine mimetic heterocyclic, is expected to dock into the purine binding site of the target protein by interacting with the hinge . It can engage with the first hydrophobic pocket opposite the gatekeeper that exists in both the active and inactive shape by adding a first aromatic ring .

Biochemical Pathways

The compound affects the SRC signaling pathway , which is involved in many diseases, such as viral infection, inflammation, and cancer . By inhibiting the SRC protein, 4-Azido-7-azaindole can disrupt the downstream effects of this pathway, potentially leading to the inhibition of cell proliferation and migration .

Result of Action

The compound has been found to have significant antiproliferative effects, particularly against the MCF-7 breast cancer cell line . It effectively inhibits DDX3 in a dose-dependent manner , suggesting that it could be used as a potential DDX3 inhibitor.

Action Environment

The action of 4-Azido-7-azaindole can be influenced by various environmental factors. For instance, the chemoselectivity of its synthesis is counterion dependent, with different counterions leading to the production of different isomers . This suggests that the compound’s action, efficacy, and stability could also be influenced by the chemical environment in which it is used.

Safety and Hazards

Propriétés

IUPAC Name |

4-azido-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTHGQGZNWHPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609959 | |

| Record name | 4-Azido-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361370-27-6 | |

| Record name | 4-Azido-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

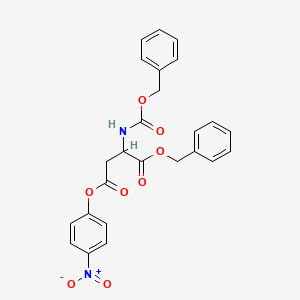

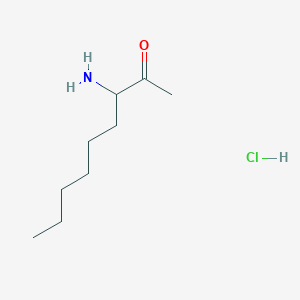

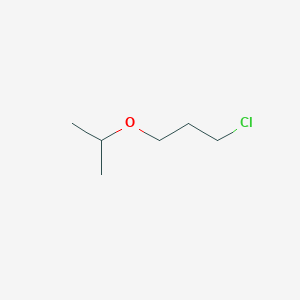

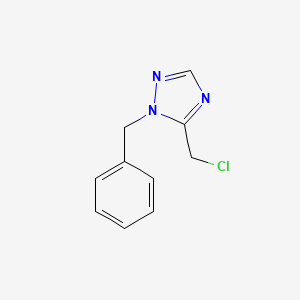

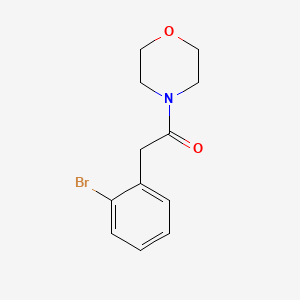

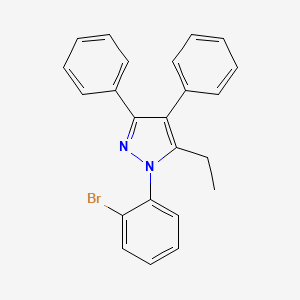

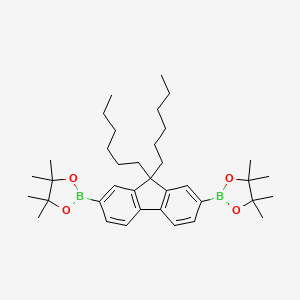

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.